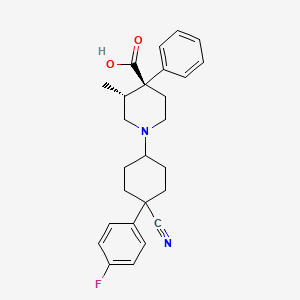
4-Fluoro-N-hydroxy-2,6-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-hydroxy-2,6-dimethylaniline is an aromatic amine derivative that features a fluorine atom at the para position and a hydroxyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-hydroxy-2,6-dimethylaniline typically involves the following steps:
Nitration: The starting material, 2,6-dimethylaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group.
Fluorination: The amine group is subsequently fluorinated to introduce the fluorine atom at the para position.
Hydroxylation: Finally, the amine group is hydroxylated to form the N-hydroxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Fluoro-N-hydroxy-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group back to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
4-Fluoro-N-hydroxy-2,6-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential mutagenic effects and interactions with DNA.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Fluoro-N-hydroxy-2,6-dimethylaniline involves its interaction with biological molecules, particularly DNA. The compound can form DNA adducts through its hydroxylamine group, leading to mutations and potential carcinogenic effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
類似化合物との比較
Similar Compounds
2,6-Dimethylaniline: Lacks the fluorine and hydroxyl groups, making it less reactive.
4-Fluoro-2,6-dimethylaniline: Lacks the hydroxyl group, reducing its ability to form DNA adducts.
N-hydroxy-2,6-dimethylaniline: Lacks the fluorine atom, affecting its stability and reactivity.
Uniqueness
4-Fluoro-N-hydroxy-2,6-dimethylaniline is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
478976-70-4 |
|---|---|
分子式 |
C8H10FNO |
分子量 |
155.17 g/mol |
IUPAC名 |
N-(4-fluoro-2,6-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H10FNO/c1-5-3-7(9)4-6(2)8(5)10-11/h3-4,10-11H,1-2H3 |
InChIキー |
JROFZZPJVPLMOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1NO)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


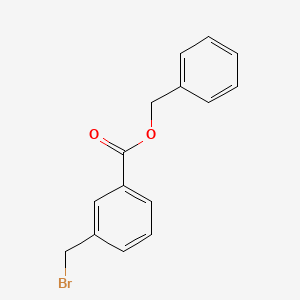



![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
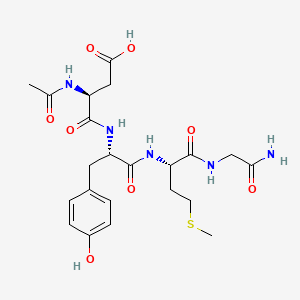
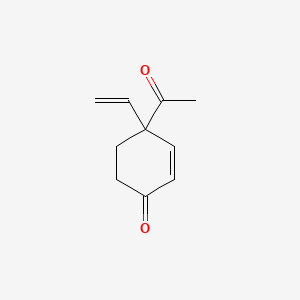
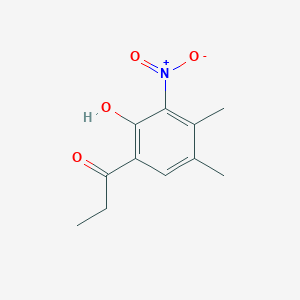
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)
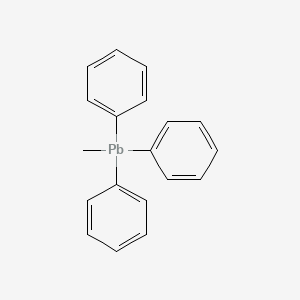
![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
